
3-(4-Cyano-2-fluorobenzyloxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Cyano-2-fluorobenzyloxy)benzaldehyde: is an organic compound with the molecular formula C15H10FNO2 It is a derivative of benzaldehyde, featuring a cyano group and a fluorine atom on the benzene ring, as well as a benzyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyano-2-fluorobenzyloxy)benzaldehyde typically involves the reaction of 4-cyano-2-fluorobenzyl alcohol with benzaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Cyano-2-fluorobenzyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 3-(4-Cyano-2-fluorobenzyloxy)benzoic acid.
Reduction: 3-(4-Amino-2-fluorobenzyloxy)benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(4-Cyano-2-fluorobenzyloxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and materials science applications.
Biology: In biological research, this compound can be used to study the effects of cyano and fluorine substituents on biological activity. It may also be employed in the design of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a valuable starting material for drug discovery and development. Researchers investigate its potential as a lead compound for the development of new medications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical structure allows for the creation of products with specific properties and functionalities.
Wirkmechanismus
The mechanism of action of 3-(4-Cyano-2-fluorobenzyloxy)benzaldehyde depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the cyano and fluorine groups can influence the compound’s binding affinity and selectivity towards these targets. The benzyloxy group may also play a role in modulating the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
4-Cyano-3-fluorobenzaldehyde: Similar structure but lacks the benzyloxy group.
3-Cyano-4-fluorobenzaldehyde: Similar structure but with different positioning of the cyano and fluorine groups.
2-Fluoro-4-formylbenzonitrile: Another structural isomer with different functional group positioning.
Uniqueness: 3-(4-Cyano-2-fluorobenzyloxy)benzaldehyde is unique due to the presence of both the cyano and fluorine groups on the benzene ring, as well as the benzyloxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
3-fluoro-4-[(3-formylphenoxy)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-15-7-11(8-17)4-5-13(15)10-19-14-3-1-2-12(6-14)9-18/h1-7,9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYXJZGNCOJIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)C#N)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

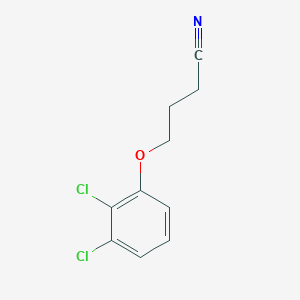
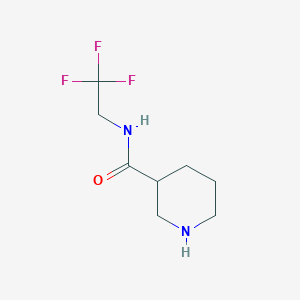

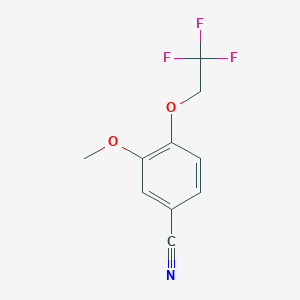

![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide](/img/structure/B7807742.png)
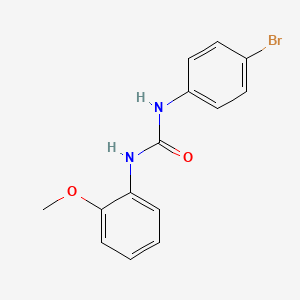

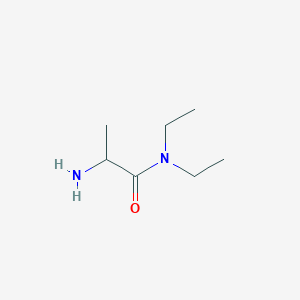
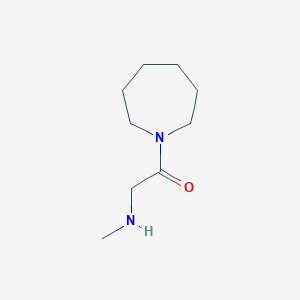

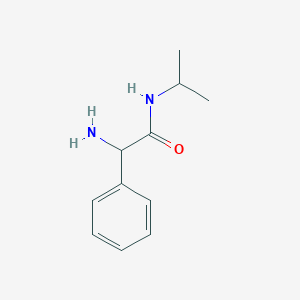
![2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B7807791.png)
